Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate

Protecting group chemistry Silyl ether stability Multi-step organic synthesis

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (CAS 361547-56-0, MFCD16620956, molecular formula C₁₂H₂₆O₃Si, MW 246.42) is a TBDMS-protected ester building block used as a hydroxyl-protected intermediate in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS/TBS) group provides hydrolytic stability approximately 10⁴-fold greater than the corresponding trimethylsilyl (TMS) ethers while retaining orthogonal deprotection capability under fluoride-mediated conditions.

Molecular Formula C12H26O3Si
Molecular Weight 246.422
CAS No. 361547-56-0
Cat. No. B2721395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate
CAS361547-56-0
Molecular FormulaC12H26O3Si
Molecular Weight246.422
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)OC
InChIInChI=1S/C12H26O3Si/c1-11(2,3)16(7,8)15-9-12(4,5)10(13)14-6/h9H2,1-8H3
InChIKeyZIYMGGHOKXREEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (CAS 361547-56-0): Procurement-Relevant Synthetic Intermediate Profile


Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (CAS 361547-56-0, MFCD16620956, molecular formula C₁₂H₂₆O₃Si, MW 246.42) is a TBDMS-protected ester building block used as a hydroxyl-protected intermediate in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS/TBS) group provides hydrolytic stability approximately 10⁴-fold greater than the corresponding trimethylsilyl (TMS) ethers while retaining orthogonal deprotection capability under fluoride-mediated conditions [1]. The compound is supplied by multiple vendors at 96–97% purity with batch-specific QC documentation (¹H NMR, HPLC, GC) , .

Why Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate Cannot Be Casually Substituted by In-Class Silyl-Protected Propanoate Analogs


The silyl protecting group choice on the 2,2-dimethylpropanoate scaffold governs hydrolytic half-life, steric accessibility, and deprotection orthogonality. Trimethylsilyl (TMS) analogs hydrolyze ~20,000× faster under acidic conditions, making them unsuitable for multi-step sequences requiring aqueous workup [1]. Triethylsilyl (TES) analogs offer intermediate stability but are cleaved >200× faster than TBDMS under basic conditions . Conversely, tert-butyldiphenylsilyl (TBDPS) analogs provide higher stability but require stronger fluoride conditions for removal and are bulkier, potentially impeding subsequent transformations on the neopentyl-like 2,2-dimethyl backbone . The ethyl ester analog (CAS 1803571-09-6) differs in downstream reactivity, as the methyl ester of 361547-56-0 enables selective transesterification or amidation without competing silyl deprotection . Thus, generic substitution risks compromised yield, selectivity, or synthetic route failure.

Head-to-Head and Cross-Study Quantitative Differentiation of Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (361547-56-0)


Hydrolytic Stability: TBDMS-protected 361547-56-0 vs. TMS-protected Analog Under Acidic Conditions

The TBDMS silyl ether in 361547-56-0 exhibits hydrolytic stability approximately 20,000-fold greater than the corresponding TMS ether under acidic aqueous conditions, a class-level quantitative benchmark established for TBDMS vs. TMS silyl ethers [1]. Specifically, TBDMS ethers demonstrate a half-life of approximately 273 minutes in 1% HCl, compared to less than 1 minute for TES ethers and substantially shorter for TMS ethers . This differential enables 361547-56-0 to survive aqueous workup, silica gel chromatography, and multi-day reaction sequences where TMS-protected analogs would undergo premature deprotection.

Protecting group chemistry Silyl ether stability Multi-step organic synthesis

Synthetic Yield: 361547-56-0 Preparation from Unprotected Alcohol Precursor Achieves Quantitative Conversion

The synthesis of Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate from methyl 2,2-dimethyl-3-hydroxypropionate (CAS 14002-80-3) using TBDMSCl, DMAP, and NEt₃ in DCM at room temperature proceeds with a quantitative isolated yield of 100% (9.36 g from 1.32 g starting alcohol after 16 h reaction time) . The product was obtained as a colorless oil and used directly in the subsequent step without further purification, as confirmed by ¹H NMR (300 MHz, CDCl₃): δ 3.64 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂O), 1.13 (s, 6H, C(CH₃)₂), 0.85 (s, 9H, SiC(CH₃)₃), 0.0 (s, 6H, Si(CH₃)₂) , . In contrast, TBDPS protection of the same substrate requires DMF as solvent, 0 °C conditions, and typically yields 85–92% after chromatographic purification due to the steric bulk of the diphenyl substituents .

Silylation efficiency Protecting group installation Process chemistry

Orthogonal Deprotection Selectivity: TBDMS vs. TBDPS in the Presence of Base-Labile Functionality

TBDMS ethers, including 361547-56-0, are cleaved by fluoride sources (TBAF, HF·pyridine) under conditions that leave TBDPS ethers intact, providing an orthogonal deprotection pair [1]. Under KHF₂-mediated conditions, phenol TBDMS and TBDPS ethers are cleaved within 30 minutes at room temperature, whereas TIPS ethers require 2.5 hours, establishing relative lability as TBDMS ≈ TBDPS > TIPS [2]. However, TBDMS ethers are selectively cleavable in the presence of TBDPS using AcCl/MeOH or mild Lewis acidic conditions (e.g., sulfated SnO₂) [3], [4]. This selectivity window enables the use of 361547-56-0 in complex synthetic sequences where differential deprotection of multiple silyl-protected hydroxyl groups is required.

Orthogonal protecting group strategy Fluoride-mediated deprotection Selective desilylation

Vendor Batch QC Documentation Enables cGMP-Ready Procurement: 361547-56-0 vs. Lower-Purity Alternative Sources

Commercially supplied Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (361547-56-0) is available at 97% purity (Bidepharm, CymitQuimica, Meryer) with batch-specific QC documentation including ¹H NMR, HPLC, and GC analysis , , . The ethyl ester analog (CAS 1803571-09-6) is typically supplied at 95% purity with less comprehensive QC data packages . Storage specifications for 361547-56-0 indicate 2–8 °C under inert gas, supporting long-term stability . The Fujifilm Wako catalog lists the compound at 78,000 JPY/1g (approximately 520 USD) and 21,000 JPY/250mg, with 2–3 week lead time, while Chinese domestic suppliers offer 97% material at 228 CNY/250mg (approximately 31 USD) , .

Quality control Batch-release testing Analytical characterization

Steric Selectivity in Downstream Transformations: TBDMS on a 2,2-Dimethylpropanoate Scaffold vs. Linear Silyl-Protected Esters

The 2,2-dimethyl substitution at the α-position of 361547-56-0 creates a neopentyl-like quaternary center that, combined with the TBDMS group, imposes significant steric hindrance around the ester carbonyl. This dual steric shielding suppresses nucleophilic attack at the ester carbonyl while maintaining accessibility to the silyl ether for fluoride-mediated deprotection. In contrast, linear silyl-protected propanoates (e.g., methyl 3-((tert-butyldimethylsilyl)oxy)propanoate, lacking the gem-dimethyl group) display competitive reactivity at both the ester and silyl ether sites under certain nucleophilic conditions [1]. The steric parameter for the 2,2-dimethylpropanoate scaffold is reflected in the Taft Es value for the pivaloyl-like fragment, which is approximately -1.54 compared to 0.00 for the methyl reference [2]. This steric differentiation enables chemoselective transformations (e.g., selective silyl deprotection in the presence of the methyl ester, or selective amidation of less hindered ester analogs) that would be difficult to achieve with non-gem-dimethyl-substituted analogs.

Steric effects Neopentyl scaffold Chemoselective transformations

High-Value Application Scenarios for Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (361547-56-0) Grounded in Quantitative Differentiation Evidence


Multi-Step Total Synthesis of Acid-Sensitive Natural Products Requiring Aqueous Workup Survivability

In natural product total synthesis campaigns where intermediates must withstand aqueous acidic workup (e.g., quench with 1 M HCl or sat. NH₄Cl), the ~20,000× hydrolytic stability advantage of the TBDMS group over TMS ethers [Section 3, Evidence Item 1] makes 361547-56-0 the protecting group of choice. The compound's demonstrated quantitative synthetic yield (100%) and 'use-as-is' purity [Section 3, Evidence Item 2] further reduce step count and material loss in sequences that may exceed 20 linear steps.

Orthogonal Protection Strategies in Polyol-Functionalized API Intermediates

When constructing polyhydroxylated pharmaceutical intermediates requiring sequential alcohol deprotection, the orthogonal lability of TBDMS vs. TBDPS—as evidenced by selective AcCl/MeOH cleavage of TBDMS while leaving TBDPS intact [Section 3, Evidence Item 3]—enables precise control over which hydroxyl group is unmasked at each synthetic stage. 361547-56-0 serves as a key TBDMS-protected building block whose deprotection conditions do not compromise TBDPS, benzyl, or acetal protecting groups.

Chemoselective Amidation or Transesterification on Sterically Shielded Ester Scaffolds

The combination of the TBDMS silyl ether and the gem-dimethyl quaternary center creates a uniquely shielded ester carbonyl [Section 3, Evidence Item 5] that resists nucleophilic attack during fluoride-mediated silyl deprotection (TBAF/THF). This enables chemoselective transformations—such as amidation with primary amines or transesterification with less hindered alcohols—that would be compromised with linear silyl-protected propanoate analogs lacking the neopentyl steric effect.

cGMP Manufacturing Campaigns Requiring Fully Qualified Raw Material Intermediates

For regulated pharmaceutical manufacturing where intermediate qualification is mandatory, the availability of 361547-56-0 with 97% purity and comprehensive batch QC documentation (¹H NMR, HPLC, GC) [Section 3, Evidence Item 4] from multiple vendors (Bidepharm, CymitQuimica, Meryer) at competitive pricing provides a procurement pathway that ethyl ester or TBDPS analogs cannot match in terms of combined purity, QC rigor, and cost-effectiveness per mole of active intermediate.

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